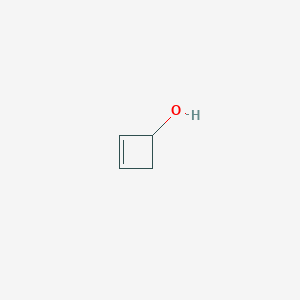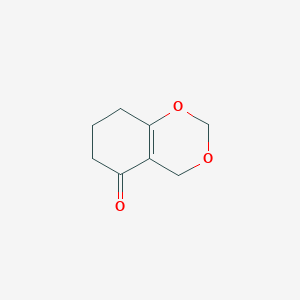
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine is a unique organosilicon compound characterized by the presence of silicon, chlorine, and nitrogen atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method includes the reaction of trimethylsilylamine with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous acids.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
科学研究应用
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs and biomaterials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine involves its ability to undergo various chemical transformations due to the presence of reactive silicon and chlorine atoms. These transformations can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
Similar Compounds
1,1,2-Trichloroethane: A chlorinated hydrocarbon with similar reactivity.
1,1,2,2-Tetrachloroethane: Another chlorinated compound with comparable chemical properties.
1,1,2-Trichloro-1,2,2-trifluoroethane: A fluorinated analog with distinct reactivity.
Uniqueness
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine is unique due to the presence of both silicon and nitrogen atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated hydrocarbons. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
属性
| 114025-72-8 | |
分子式 |
C5H16Cl3NSi3 |
分子量 |
280.8 g/mol |
IUPAC 名称 |
[[[chloro-[dichloro(methyl)silyl]-methylsilyl]amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C5H16Cl3NSi3/c1-10(2,3)9-12(5,8)11(4,6)7/h9H,1-5H3 |
InChI 键 |
UDVBSMDKYLRJTQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N[Si](C)([Si](C)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)




